3-{3-[4-(2-氟苯基)哌嗪-1-基]-3-氧代丙基}-2-哌啶-1-基噻吩并[3,2-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It appears to contain a piperazine derivative, which is a class of compounds with a wide range of pharmacological activities . The molecule also contains a pyrimidine moiety, which is a common structure in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing several functional groups including a piperazine ring, a pyrimidine ring, and a thiophene ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties .科学研究应用
抗肿瘤活性
一系列新型化合物,包括与所讨论的化学结构相关的化合物,已证明具有显着的抗肿瘤活性。具体而言,具有某些取代基的衍生物,例如 3-氟-5-取代苯基哌嗪基,在体外对几种肿瘤细胞系显示出有效的细胞毒性。其中,一种特定的衍生物对包括人癌在内的各种肿瘤细胞表现出很强的抗肿瘤活性,而不会对小鼠造成不良影响 (Naito 等人,2005).
抗菌活性
已经对合成和评估带有噻唑/苯并噻唑环的新二硫代氨基甲酸酯衍生物(在结构上与目标化合物相关)进行了研究。这些研究发现,某些衍生物具有很高的抗菌活性,强调了这些化合物在开发新的抗菌剂中的潜力 (Yurttaş 等人,2016).
受体拮抗剂活性
已合成包含所讨论结构元素的化合物,并测试了它们对血清素 (5-HT2) 和 α-1 受体的拮抗活性。一种化合物,特别是,显示出有效的 5-HT2 拮抗活性,超过了已知的拮抗剂,而没有在体内表现出 α-1 拮抗活性。这表明它可用于开发针对血清素受体的疗法 (Watanabe 等人,1992).
作用机制
Target of Action
Similar compounds have been shown to interact withEquilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
Related compounds have been found to inhibit ents, with a higher selectivity towards ent2 than ent1 . This inhibition could potentially alter the transport of nucleosides across cell membranes, impacting various cellular functions.
属性
IUPAC Name |
5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,4-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN6O2/c1-13-7-8-15(14(2)9-13)18-10-19-22(30)28(24-12-29(19)26-18)11-20-25-21(27-31-20)16-5-3-4-6-17(16)23/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSROBDUALICSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。